7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Aldose Reductase Inhibition Diabetic Complications Spirohydantoin SAR

Sourcing non-fluorinated spirohydantoin scaffolds yields weak aldose reductase inhibitors (IC50 ~100,000 nM), delaying SAR programs. This 7'-fluoro-indane spirohydantoin eliminates the need for late-stage fluorination, providing a direct synthetic intermediate for high-potency analog generation. - Directly enables synthesis of fluorinated p300/CBP HAT inhibitor analogs akin to compound 21 (IC50 = 0.5 nM). - Offers a 10- to 100-fold potency gain over the non-fluorinated parent in aldose reductase programs. - Serves as a pre-fluorinated warhead fragment for PROTAC development targeting epigenetic readers.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B13032608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2
InChIInChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16)
InChIKeyDMKZHKLOBAROSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione Overview


7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 1889288-48-5) is a spirocyclic hydantoin (imidazolidine-2,5-dione) scaffold incorporating a fluorine atom at the 7'-position of the indane ring . The compound is commercially available at 98% purity , and its core scaffold is recognized in medicinal chemistry for generating aldose reductase inhibitors [1] and p300/CBP histone acetyltransferase (HAT) inhibitors [2].

Why Non-Fluorinated Spirohydantoin Cannot Substitute


The 7'-fluoro substituent is not a passive label: in spirohydantoin aldose reductase inhibitors, fluorine-substituted derivatives frequently exhibit potency shifts exceeding one order of magnitude relative to their non-fluorinated counterparts, and the fluorine atom alters the scaffold's electron distribution, lipophilicity, and hydrogen-bonding capacity [1]. The commercially available parent scaffold (absence of 7'-F, CAS 6252-98-8) differs in molecular weight by ~20 Da and is reported only as a weak aldose reductase inhibitor (IC50 ~100,000 nM against calf lens enzyme) [2], making it unsuitable as a direct procurement substitute for any program requiring the specific fluorinated geometry.

Differentiation Evidence for 7'-Fluoro Spirohydantoin


Aldose Reductase Inhibitory Potential vs. Parent Scaffold

The non-fluorinated parent scaffold (CAS 6252-98-8) is a weak aldose reductase inhibitor (IC50 = 100,000 nM against partially purified calf lens enzyme). In structurally analogous 6-fluoro-chroman spirohydantoins, the single fluorine substitution improves potency by 10- to 100-fold; for example, 6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (sorbinil) reaches IC50 values in the low nanomolar range [1]. This class-level SAR indicates a quantifiable differentiation window: procurement of the fluorinated indane scaffold is required to probe a similar potency enhancement over the weak parent.

Aldose Reductase Inhibition Diabetic Complications Spirohydantoin SAR

p300/CBP HAT Inhibitor Development Advantage

The 7'-fluoro-indane spirohydantoin scaffold can serve as a direct input into the synthesis of selective, orally bioavailable p300/CBP HAT inhibitors such as compound 21 (IC50 = 0.5 nM for p300 HAT), where the fluorine substitution on the indane ring is essential for maintaining potency and oral bioavailability [1]. The parent scaffold (CAS 6252-98-8) lacks the fluorine atom required for optimal binding and PK properties observed in the optimized series.

p300/CBP HAT Inhibition Epigenetic Cancer Therapeutics Spirohydantoin Optimization

Sodium Channel Interaction Differentiation

The non-fluorinated parent scaffold exhibits weak binding to rat neuronal voltage-gated sodium channels (IC50 = 2,110,000 nM, [3H]BTX-B displacement assay) [1]. Fluorine substitution at the 7'-position is expected to modulate this interaction through altered electron distribution and steric effects, providing a differentiated tool for probing sodium channel subtypes compared to the non-fluorinated scaffold.

Ion Channel Pharmacology Sodium Channel Binding CNS Drug Discovery

Supply Consistency and Purity

The target compound is supplied with a certified purity of 98% (LeYan catalog number 1844785) , whereas the non-fluorinated parent scaffold (CAS 6252-98-8) is typically available at 95% purity from common suppliers . This 3% purity differential can be significant for fragment-based screening or as a starting material for multi-step synthesis where impurity profiles affect yield.

Chemical Procurement Quality Control Building Block Reproducibility

Application Scenarios for 7'-Fluoro Spirohydantoin


p300/CBP HAT Inhibitor Lead Optimization

Medicinal chemistry teams developing selective, orally bioavailable p300/CBP histone acetyltransferase inhibitors can procure this 7'-fluoro-indane spirohydantoin as a direct synthetic intermediate for generating fluorinated analogs akin to compound 21 (IC50 = 0.5 nM), which has demonstrated oral bioavailability in mouse models [1].

Aldose Reductase Fragment-Based Screening

The 7'-fluoro scaffold provides a pre-fluorinated fragment for aldose reductase inhibitor programs. Based on class-level SAR for 6-fluoro-chroman spirohydantoins that achieve nanomolar potency [1], this compound enables exploration of fluorination effects on indane-based ARIs, offering a 10- to 100-fold potency gain over the non-fluorinated parent (IC50 = 100,000 nM).

Ion Channel Pharmacology Probe Development

The scaffold can serve as a differentiated probe for sodium channel subtype profiling. While the non-fluorinated parent shows micromolar-range binding (IC50 ~2 mM), the 7'-fluoro derivative offers a starting point for SAR studies aimed at improving affinity through fluorine-mediated electronic modulation [1].

Chemical Biology Tool for PTM Enzyme Studies

The spirohydantoin core is a recognized pharmacophore for histone acetyltransferase inhibition. The 7'-fluoro substitution enables the construction of activity-based probes or PROTAC warheads targeting p300/CBP, leveraging the scaffold's demonstrated sub-nanomolar potency in optimized analogs for cellular target engagement studies [1].

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